molecular formula C13H13FN2 B1299310 (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine CAS No. 724757-67-9

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine

Cat. No. B1299310
CAS RN: 724757-67-9
M. Wt: 216.25 g/mol
InChI Key: PXEUSIGXIJBZBD-UHFFFAOYSA-N
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Description

2-Fluorobenzylamine, a compound with a similar structure, has been used in the synthesis of various compounds with anticonvulsant activity .


Synthesis Analysis

The synthesis of imidazoles, a class of compounds that includes 2-Fluorobenzylamine, has seen recent advances . These heterocycles are key components in a variety of applications, and their synthesis often involves the formation of bonds during the creation of the imidazole .


Molecular Structure Analysis

The molecular structure of a related compound, 2-Fluorobenzoyl chloride, is given by the linear formula FC6H4COCl .


Chemical Reactions Analysis

Enzymatic synthesis of fluorinated compounds has gained attention due to the unique properties of fluorine . Two main strategies exist for the enzymatic synthesis of fluorinated compounds: direct formation of C-F bonds to obtain fluorine-containing compounds, and synthesis of complex fluorinated compounds from simple fluorine-containing modules .


Physical And Chemical Properties Analysis

A related compound, 2-Fluorobenzoyl chloride, has a boiling point of 90-92 °C at 15 mmHg and a melting point of 4 °C. It has a density of 1.328 g/mL at 25 °C .

Scientific Research Applications

Coordination Polymers and Network Structures

Research on coordination polymers involving ligands derived from (2-fluoro-benzyl)-pyridin-2-ylmethyl-amine has shown significant results. For example, one-dimensional silver(I) coordination polymers have been synthesized using dicompartmental N,N-donor ligands derived from Schiff-base condensation, revealing various network structures influenced by the counterion effects on ligand conformation (Chakraborty, Maiti, & Paine, 2013).

Catalytic Applications

The compound has been explored for its catalytic properties. Palladacycles with bi- and tridentate ligands incorporating this structural motif have been designed, displaying significant potential as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Analytical Applications

Novel iron ion fluorescent probes based on 2-phenylbenzo[d]thiazole and bis-2-picolylamine, closely related to the this compound structure, have been designed for selective recognition of iron ions in analytical applications, demonstrating excellent selectivity and sensitivity (Wei, 2012).

Ligand Frameworks in Metal Complexes

Studies on metal ion-mediated transformations have been conducted using ligands closely related to this compound, demonstrating unusual amine-imine interconversion processes that are influenced by metal ions like Ni(II) and Co(II) (Bag, Barman, & Pal, 2020).

Organic Synthesis and Fluorination

Research in organic synthesis has shown the use of this compound derivatives in catalyst-free amination reactions, highlighting their reactivity and potential for functionalization of heterocyclic compounds (Abel et al., 2015).

Mechanism of Action

The presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .

Safety and Hazards

2-Fluorobenzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage .

Future Directions

Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Therefore, the synthesis of fluorides has attracted increasing attention from biologists and chemists .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEUSIGXIJBZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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